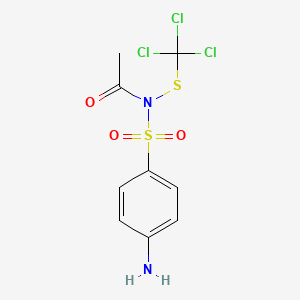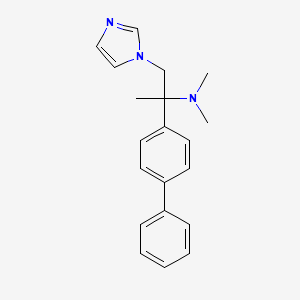![molecular formula C11H20Si B14345794 (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane CAS No. 95978-71-5](/img/structure/B14345794.png)
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[420]oct-6-en-7-yl)(trimethyl)silane is a chemical compound known for its unique bicyclic structure and the presence of a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane typically involves the use of a rhodium (I) complex as a catalyst. The process begins with the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and allows for the preparation of various tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of tandem catalysis in a one-pot protocol suggests potential for scalable production .
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized bicyclic compounds .
Aplicaciones Científicas De Investigación
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism by which (Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane exerts its effects involves interactions with specific molecular targets. The rhodium (I) complex used in its synthesis plays a crucial role in facilitating the head-to-tail homocoupling and zipper annulation reactions . The flexible NHC-based pincer ligand in the rhodium catalyst interconverts between coordination modes to meet the mechanistic demands of the transformations .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-3,7-diene-7,8-diylbis(trimethylsilane): Similar in structure but with different functional groups.
Silane, bicyclo[4.2.0]oct-6-en-7-yltrimethyl-: Another variant with slight modifications in the bicyclic structure.
Uniqueness
(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane stands out due to its specific bicyclic framework and the presence of a trimethylsilyl group, which imparts unique reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
95978-71-5 |
|---|---|
Fórmula molecular |
C11H20Si |
Peso molecular |
180.36 g/mol |
Nombre IUPAC |
7-bicyclo[4.2.0]oct-6-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3 |
Clave InChI |
AKENDWJLNZPACQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C2CCCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


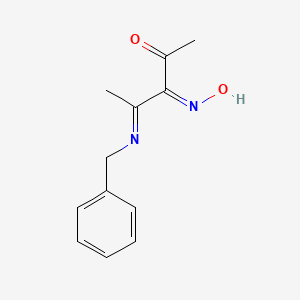

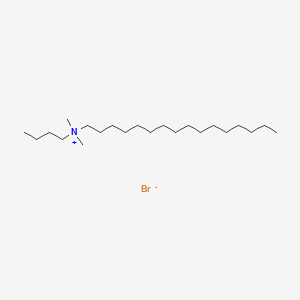
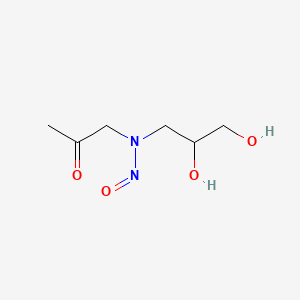

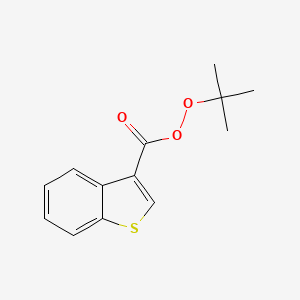
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
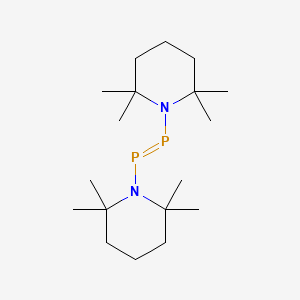
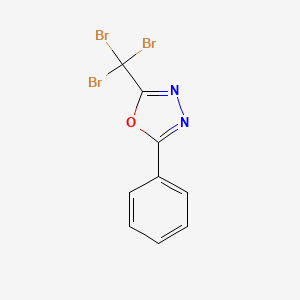
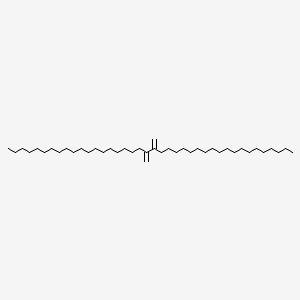

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
